2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the 1,3-dioxolane ring through the reaction of a diol with an aldehyde or ketone.
- Introduction of the sulfanyl group via thiolation reactions.
- Construction of the benzothieno[2,3-d]pyrimidinone core through cyclization reactions involving appropriate precursors.
- Methoxylation of the phenyl ring using methoxy reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dioxolane ring can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-(4-hydroxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the methoxy group on the phenyl ring and the dioxolane ring in the structure of 2-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one distinguishes it from similar compounds. These functional groups may impart unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-ylmethylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-14-8-6-13(7-9-14)23-20(24)18-15-4-2-3-5-16(15)29-19(18)22-21(23)28-12-17-26-10-11-27-17/h6-9,17H,2-5,10-12H2,1H3 |
InChI Key |
BXDUDMMXXQVPPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4OCCO4)SC5=C3CCCC5 |
Origin of Product |
United States |
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